molecular formula C7H13ClF3NO B1482355 4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride CAS No. 1332886-70-0

4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B1482355
CAS No.: 1332886-70-0
M. Wt: 219.63 g/mol
InChI Key: ARQQVWFNKMSHOB-UHFFFAOYSA-N
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Description

4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C7H13ClF3NO and its molecular weight is 219.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methoxy-4-(trifluoromethyl)piperidine hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and methoxy substituents, which may enhance its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₇H₈F₃N
  • Molecular Weight : 215.15 g/mol
  • CAS Number : [insert CAS number if available]

The structural characteristics of this compound play a crucial role in its biological interactions. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Fluorinated groups can enhance binding affinity and selectivity towards these targets, which is essential for its therapeutic applications.

Anti-inflammatory Properties

Compounds with trifluoromethyl groups have demonstrated anti-inflammatory effects in various studies. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . Given the structural characteristics of this compound, it may also exhibit anti-inflammatory properties worthy of further investigation.

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. Some related compounds have demonstrated significant inhibition of cancer cell proliferation in vitro. For example, certain piperidine derivatives exhibited IC₅₀ values indicating effective growth inhibition against various cancer cell lines . While specific studies on this compound are lacking, its structural features suggest it could be an interesting candidate for anticancer research.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activities
1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanolStructureAntimicrobial, Anti-inflammatory
1-(2-fluoroethyl)-3-(methyl)-1H-pyrazol-4-yl)methanolStructureAnticancer Activity

This table illustrates the potential activities of similar compounds, highlighting how the unique combination of functional groups in this compound may enhance its reactivity and selectivity towards biological targets.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives related to this compound. These synthesized compounds were evaluated for their antimicrobial and antioxidant activities using standardized assays such as DPPH radical scavenging tests. Results indicated promising antioxidant properties across several tested compounds .

A high-throughput screening study targeting Mycobacterium tuberculosis identified several promising candidates from a diverse chemical library, including piperidine derivatives that exhibited low cytotoxicity while maintaining antibacterial activity . These findings underscore the importance of exploring structure-activity relationships (SAR) in optimizing the pharmacological profiles of such compounds.

Properties

IUPAC Name

4-methoxy-4-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c1-12-6(7(8,9)10)2-4-11-5-3-6;/h11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQQVWFNKMSHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332886-70-0
Record name 4-methoxy-4-(trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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